molecular formula C7H12N2S B2403444 4-Tert-butyl-1,3-thiazol-5-amine CAS No. 1248385-80-9

4-Tert-butyl-1,3-thiazol-5-amine

Cat. No.: B2403444
CAS No.: 1248385-80-9
M. Wt: 156.25
InChI Key: XVKBPZPWNOQYQD-UHFFFAOYSA-N
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Description

4-Tert-butyl-1,3-thiazol-5-amine is a heterocyclic organic compound that contains a thiazole ring substituted with a tert-butyl group at the 4-position and an amine group at the 5-position. Thiazoles are known for their diverse biological activities and are commonly found in various pharmacologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-1,3-thiazol-5-amine typically involves the reaction of tert-butylamine with a thiazole precursor. One common method involves the cyclization of α-aminonitriles with dithioformic acid or dithiophenacetic acid to form the thiazole ring . The reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-1,3-thiazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Tert-butyl-1,3-thiazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its biological activities.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-Tert-butyl-1,3-thiazol-5-amine involves its interaction with specific molecular targets. The compound can inhibit enzymes or interact with receptors, leading to various biological effects. For example, it may inhibit microbial growth by interfering with essential enzymes or pathways in the microorganisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Tert-butyl-1,3-thiazol-5-amine is unique due to the presence of the bulky tert-butyl group, which can influence its steric and electronic properties. This uniqueness can affect its reactivity and interaction with biological targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

4-tert-butyl-1,3-thiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S/c1-7(2,3)5-6(8)10-4-9-5/h4H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVKBPZPWNOQYQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(SC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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